

# commercial availability and suppliers of 5-Bromo-2-hydroxyphenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-2-hydroxyphenylboronic acid

**Cat. No.:** B1519803

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An In-depth Technical Guide to **5-Bromo-2-hydroxyphenylboronic Acid**: Commercial Availability, Applications, and Protocols

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Bromo-2-hydroxyphenylboronic acid**, a critical reagent for researchers, scientists, and drug development professionals. We will explore its chemical properties, commercial availability from leading suppliers, and its pivotal role in synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical development. The narrative emphasizes the causality behind experimental choices, ensuring protocols are presented as self-validating systems.

## Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The field of medicinal chemistry is in a constant search for versatile molecular building blocks to accelerate the discovery of novel therapeutics.<sup>[1][2]</sup> Boronic acids have emerged as indispensable tools, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

**5-Bromo-2-hydroxyphenylboronic acid** (CAS No. 89598-97-0) is a particularly valuable bifunctional reagent. Its structure combines:

- A boronic acid moiety, ready to participate in palladium-catalyzed cross-coupling reactions.
- A phenolic hydroxyl group, which can influence the electronic properties of the ring and serve as a handle for further functionalization or as a key pharmacophoric feature.
- A bromo substituent, which provides a specific site for coupling and modulates the molecule's reactivity.

This unique combination allows chemists to introduce the 2-hydroxyphenyl motif into complex molecules with high precision, a common structural element in biologically active compounds. [1][3] Its application spans the synthesis of novel inhibitors, scaffolds for various therapeutic targets, and advanced materials.[3][4][5]

## Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use and storage.

## Data Summary

The key physical and chemical identifiers for **5-Bromo-2-hydroxyphenylboronic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	89598-97-0	[3][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BBrO <sub>3</sub>	[3][6][7][8]
Molecular Weight	216.83 g/mol	[3][6][9]
IUPAC Name	(5-bromo-2-hydroxyphenyl)boronic acid	[7][8][10]
Synonyms	2-Borono-4-bromophenol, 5-Bromo-2-hydroxybenzeneboronic acid	[3][6][8]
Melting Point	196-200 °C	[3][6]
Appearance	Pale yellow to yellow-brown solid/crystalline powder	[7][11]
Boiling Point	378.3 °C at 760 mmHg	[6]
Density	1.84 g/cm <sup>3</sup>	[6]
InChI Key	XSXTWLOHAGPBNO-UHFFFAOYSA-N	[6][7][8]

## Safety, Storage, and Handling

Proper handling is critical to ensure researcher safety and maintain the integrity of the compound.

- Hazard Identification:** This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [6][9]
- Precautionary Measures:** Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6] Avoid breathing dust.
- Storage Conditions:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere is recommended. [3]

## Commercial Availability and Sourcing

**5-Bromo-2-hydroxyphenylboronic acid** is readily available from a variety of chemical suppliers, typically offered in research-grade purities. Sourcing from a reputable manufacturer is paramount to ensure high-quality starting material, which is critical for reproducible and successful synthetic outcomes.

Supplier	Typical Purity	Common Pack Sizes	Notes
Thermo Fisher Scientific	≥95.0%, 96%	250 mg, 1 g	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[11]</a>
United States Biological	≥98%	Custom inquiry	<a href="#">[3]</a>
Echemi (via CHEMLYTE)	Industrial Grade	Bulk inquiry	A marketplace with various manufacturers. <a href="#">[6]</a>
SynHet	>95%	Synthesis on demand	Offers extensive analytical services upon request. <a href="#">[10]</a>
Fisher Scientific	96%	250 mg, 1 g	Distributes products from various brands, including Thermo Scientific. <a href="#">[8]</a> <a href="#">[12]</a>
Crysdot LLC	Not specified	Custom inquiry	

Disclaimer: Availability, purity, and pack sizes are subject to change. Always verify with the supplier before ordering.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

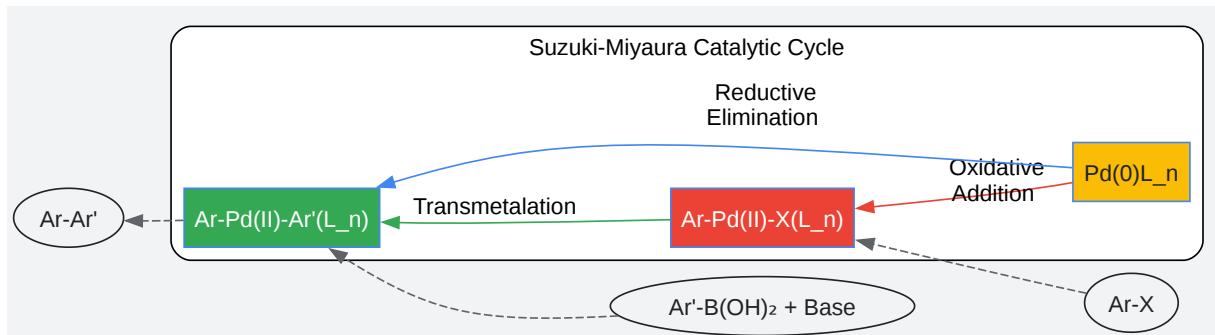
The primary application of **5-Bromo-2-hydroxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the

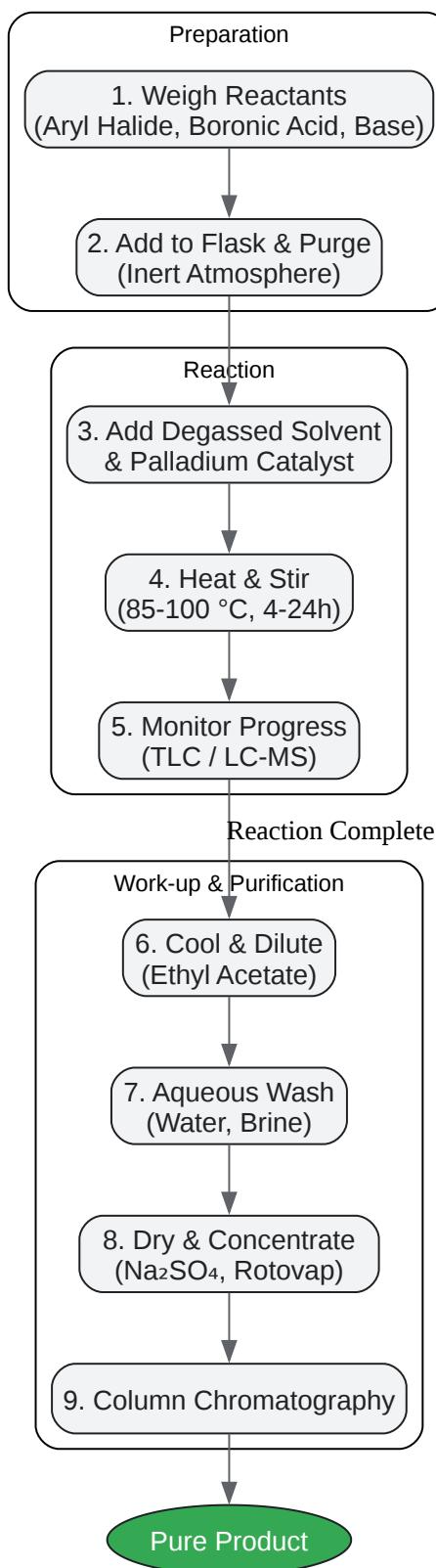
boronic acid and an aryl or vinyl halide/triflate, a foundational transformation in modern organic synthesis.[\[13\]](#)

## Mechanistic Principles

The catalytic cycle is a well-understood, three-step process. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[\[14\]](#)[\[15\]](#)



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- To cite this document: BenchChem. [commercial availability and suppliers of 5-Bromo-2-hydroxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519803#commercial-availability-and-suppliers-of-5-bromo-2-hydroxyphenylboronic-acid>]

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